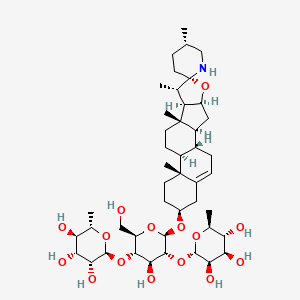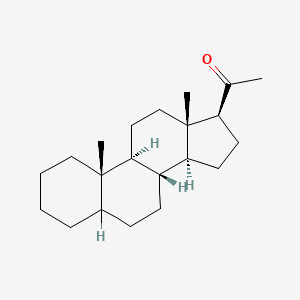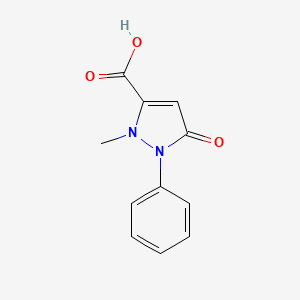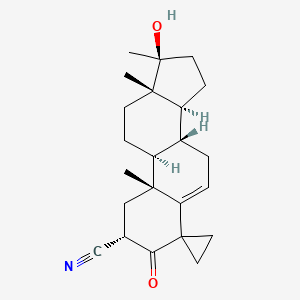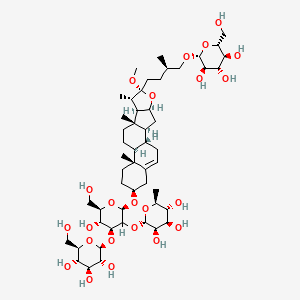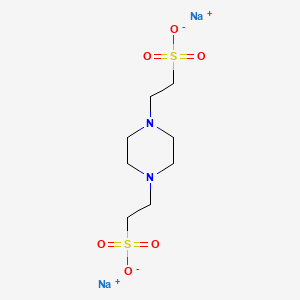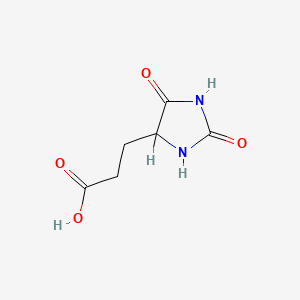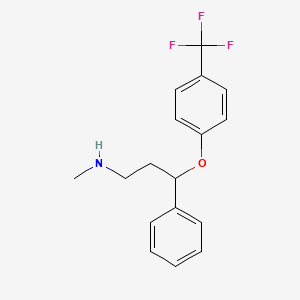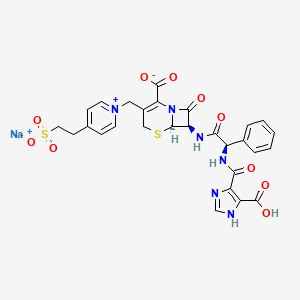
Ajicef
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
セフピミゾールナトリウムは、細菌細胞壁合成を阻害することにより、主に細菌感染症の治療に使用されます。
2. 製法
合成経路および反応条件: セフピミゾールナトリウムの合成は、7-アミノセファロスポラン酸(7-ACA)を適切なアシル化剤でアシル化することによって行われます。この反応は通常、トリエチルアミンなどの塩基とジメチルホルムアミド(DMF)などの溶媒の存在下で行われます。生成物は、結晶化またはクロマトグラフィーによって精製されます。
工業生産方法: セフピミゾールナトリウムの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスでは、大きな反応器と自動システムを使用することにより、品質と収量の一貫性を確保します。最終生成物は、安定した乾燥粉末形態を得るために凍結乾燥されることが多いです。
反応の種類:
酸化: セフピミゾールナトリウムは酸化反応を起こしやすく、特に構造内の硫黄原子で起こります。
還元: この化合物のカルボニル基で還元反応が起こる可能性があります。
置換: セフピミゾールナトリウムは求核置換反応、特にβ-ラクタム環で起こりえます。
一般的な試薬と条件:
酸化: 過酸化水素またはその他の酸化剤を穏やかな条件下で使用します。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムを無水溶媒中で使用します。
置換: アミンまたはチオールなどの求核剤を塩基の存在下で使用します。
主な生成物:
酸化: スルホキシドまたはスルホン。
還元: アルコールまたはアミン。
置換: 抗菌特性が変更された置換セファロスポリン。
4. 科学研究への応用
セフピミゾールナトリウムは、科学研究で幅広い用途があります。
化学: セファロスポリンとその誘導体の反応性を研究するためのモデル化合物として使用されます。
生物学: 細菌耐性機構を理解するために、微生物学的研究に使用されます。
医学: その他の抗生物質に耐性のあるものも含めて、さまざまな細菌感染症に対する有効性を調査されています。
産業: 新しい抗菌剤や製剤の開発に使用されています。
科学的研究の応用
Ajicef has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of cephalosporins and their derivatives.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms.
Medicine: Investigated for its efficacy against various bacterial infections, including those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cefpimizole sodium involves the acylation of 7-aminocephalosporanic acid (7-ACA) with a suitable acylating agent. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The product is then purified through crystallization or chromatography.
Industrial Production Methods: Industrial production of cefpimizole sodium follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The final product is often lyophilized to obtain a stable, dry powder form.
Types of Reactions:
Oxidation: Ajicef can undergo oxidation reactions, particularly at the sulfur atom in its structure.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the beta-lactam ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Substituted cephalosporins with modified antibacterial properties.
作用機序
セフピミゾールナトリウムは、細菌細胞壁内にあるペニシリン結合タンパク質(PBP)に結合することにより、抗菌作用を発揮します。この結合は、ペプチドグリカン合成の最終的なトランスペプチダーゼ反応を阻害し、細胞壁生合成の阻害につながります。その結果、細胞壁のオートリチック酵素の継続的な作用によって細菌は溶解し、一方で細胞壁の組み立ては停止します .
類似化合物:
セファゾリン: 第1世代のセファロスポリンで、抗菌スペクトルが狭いです。
セフトリアキソン: 第3世代のセファロスポリンで、半減期が長く、抗菌スペクトルが広い。
セフォタキシム: 抗菌特性が類似する、別の第3世代のセファロスポリン。
独自性: セフピミゾールナトリウムは、グラム陽性菌とグラム陰性菌の両方に対して幅広い抗菌活性を示す独自の構造を持つため、独特です。β-ラクタマーゼに対する安定性と細菌細胞壁への浸透能力により、臨床設定における貴重な抗生物質となっています。
特性
分子式 |
C28H25N6NaO10S2 |
|---|---|
分子量 |
692.7 g/mol |
IUPAC名 |
sodium;(6R,7R)-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-3-[[4-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C28H26N6O10S2.Na/c35-23(18(16-4-2-1-3-5-16)31-24(36)19-20(27(38)39)30-14-29-19)32-21-25(37)34-22(28(40)41)17(13-45-26(21)34)12-33-9-6-15(7-10-33)8-11-46(42,43)44;/h1-7,9-10,14,18,21,26H,8,11-13H2,(H5-,29,30,31,32,35,36,38,39,40,41,42,43,44);/q;+1/p-1/t18-,21-,26-;/m1./s1 |
InChIキー |
JLUNZNNMKVKUOH-MRMAQRIOSA-M |
異性体SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)[O-])C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-].[Na+] |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)[O-])C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-].[Na+] |
正規SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)[O-])C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-].[Na+] |
同義語 |
7 beta-D-alpha-(4(5)-carboxyimidazole-5(4)-carboxamido)phenylacetamido-3-(4-beta-sulfoethylpyridinium)methyl-3-cephem-4-carboxylic acid AC 1370 AC-1370 cefpimizole cefpimizole sodium U 63196 E U-63196-E U63196-E |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


